2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)17-15/h1-9,18H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZJHVJKXJLBKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30418139 | |
| Record name | 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30418139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6952-34-7 | |
| Record name | 6952-34-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30418139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Method A: Synthesis via Isatin Derivative
This method involves the reaction of isatin with sodium hydroxide and acetone, followed by subsequent reactions to yield the desired compound.
Step 1: In a three-necked flask, mix 25 g of isatin (0.17 mol), 54.4 g of sodium hydroxide (1.36 mol), and 110 mL of water at 25-35 °C while stirring for 30 minutes.
Step 2: Add acetone and reflux the mixture for 10 hours. After cooling, adjust the pH to 5-6 and perform suction filtration to obtain 2-toluquinoline-4-carboxylic acid (31.5 g, yield: 99%).
Step 3: React the obtained product with phenyl aldehyde at 95-105 °C for 1-6 hours to form 2-vinyl-4-quinoline carboxylic acid.
Step 4: Further react with diacetyl oxide at 115-125 °C for dewatering to obtain the final product.
Method B: Cyclization of Arylamine
This method utilizes sodium oxalacetic diethyl ester and primary arylamine to produce a cyclized product.
Step 1: Prepare a solution of a primary arylamine hydrochloride in an inert high-boiling solvent.
Step 2: Add sodium oxalacetic diethyl ester in a molar ratio equivalent to that of the arylamine and heat the mixture at an anil-forming temperature.
Step 3: Continue heating until cyclization occurs, producing a 4-hydroxyquinoline-2-carboxylate compound.
Step 4: Saponify the cyclized compound to recover the desired quinoline derivative.
Method C: Catalytic Synthesis Using Magnetic Nanoparticles
Recent advancements have introduced catalytic methods utilizing magnetic nanoparticles for efficient synthesis under solvent-free conditions.
Step 1: Use iron oxide nanoparticles modified with urea-thiazole sulfonic acid chloride as a catalyst.
Step 2: Stir the catalyst at 80 °C with reactants such as pyruvic acid and an appropriate arylamine without solvents.
Step 3: Monitor the reaction progress using thin-layer chromatography and separate the catalyst using an external magnet after completion.
This method has shown high yields and allows for easy catalyst recovery, making it environmentally friendly.
The following table summarizes key aspects of each preparation method:
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Method A | Isatin, Sodium Hydroxide | Reflux at varying temps | Up to 99% | High yield; multiple steps involved |
| Method B | Aryl amine, Sodium Oxalacetic Ester | High-boiling solvent | Moderate | Two-stage process; potential impurities |
| Method C | Magnetic Nanoparticles | Solvent-free at elevated temp | High | Environmentally friendly; easy catalyst recovery |
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Applications
One of the most notable applications of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid is in cancer therapy. Research indicates that this compound exhibits promising anticancer activity through various mechanisms:
- HDAC Inhibition : The compound has been identified as a selective inhibitor of histone deacetylase 3 (HDAC3), which plays a crucial role in cancer cell proliferation and survival. The introduction of the 2-substituted phenylquinoline-4-carboxylic acid moiety enhances the potency of HDAC inhibitors, making it a valuable lead compound for further development in cancer treatment .
- Mechanisms of Action : Studies have shown that the compound induces apoptosis in cancer cells, disrupts cell cycle progression, and inhibits tumor growth in vitro and in vivo models. The structural characteristics of the compound allow it to interact effectively with cellular targets involved in cancer progression .
Antibacterial Properties
The antibacterial potential of this compound has been evaluated against various bacterial strains. Key findings include:
- Broad-Spectrum Activity : This compound has demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In vitro studies reveal that structural modifications can enhance its antibacterial efficacy .
- Comparison with Standard Antibiotics : In comparative studies, certain derivatives of this compound showed superior antibacterial activity compared to conventional antibiotics like ampicillin and gentamicin, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Antileishmanial Activity
Leishmaniasis, caused by protozoan parasites, poses a significant health challenge globally. The application of this compound in treating this disease is noteworthy:
- Synthesis and Evaluation : Recent studies synthesized various quinoline-4-carboxylic acid derivatives, including this compound, and evaluated their antileishmanial activity against Leishmania donovani. The results indicated that these compounds could effectively inhibit the growth of the parasite at varying concentrations .
- Mechanism of Action : The proposed mechanisms include interference with the metabolic pathways of the parasite and induction of oxidative stress, leading to cell death .
Data Summary
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets and pathways within cells. For instance, it has been shown to increase the proportion of cells in the G2/M phase of the cell cycle, indicating its potential to disrupt cell division . This effect is likely mediated through its interaction with specific proteins and enzymes involved in cell cycle regulation.
Comparison with Similar Compounds
Quinoline derivatives exhibit diverse biological and chemical properties depending on substituent type, position, and electronic effects. Below is a detailed comparison of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid with structurally analogous compounds:
Functional Group Modifications
Key Findings :
- The hydroxyl group in this compound enhances solubility and hydrogen-bonding capacity compared to methoxy or halogenated analogs, making it more suitable for aqueous-phase reactions .
- Fluorine in 2-(4-Fluorophenyl)quinoline-4-carboxylic acid increases lipophilicity and binding affinity to hydrophobic enzyme pockets, improving pharmacokinetic profiles .
- Chlorine in 2-(4-Chlorophenyl)quinoline-4-carboxylic acid provides metabolic resistance but may reduce solubility .
Substituent Position and Electronic Effects
| Compound Name | Substituent Position | Key Effects | Biological Implications | Reference |
|---|---|---|---|---|
| 2-(4-Hydroxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid | Trifluoromethyl at position 8 | Electron-withdrawing trifluoromethyl enhances stability and bioactivity | Anticancer, antiviral | |
| 7-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid | Chlorine at position 7 | Steric hindrance and altered electronic distribution | Enhanced antimicrobial activity | |
| 3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | Methyl groups at positions 3,6,8 | Increased steric bulk and lipophilicity | Improved pharmacokinetic absorption |
Key Findings :
- Trifluoromethyl at position 8 (vs. 7) significantly alters electronic properties and target selectivity .
- Methyl groups at multiple positions improve metabolic stability but may reduce solubility .
Core Structure Variations
| Compound Name | Core Structure Modification | Key Differences | Applications | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline | Hydroxyl at position 8 | Metal chelation capability | Antifungal, antimicrobial | |
| Quinoline-4-carboxylic acid | No phenyl substituent | Simpler structure with reduced steric effects | Intermediate for metal coordination | |
| Chloroquine | Bulkier side chain (non-carboxylic acid) | Enhanced tissue distribution | Antimalarial |
Key Findings :
- The phenyl group in this compound provides π-π stacking interactions absent in simpler analogs like quinoline-4-carboxylic acid .
- Chloroquine, a non-carboxylic acid derivative, demonstrates how bulkier side chains improve tissue penetration but reduce solubility .
Biological Activity
2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid, a compound derived from the quinoline family, has garnered attention due to its diverse biological activities. This article explores its antimicrobial, anticancer, and enzyme inhibitory properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a quinoline backbone with a hydroxyl group and a carboxylic acid substituent. Its chemical formula is , and it is known for its potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth.
- Bacterial Activity : Studies have shown that this compound is effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating strong antibacterial activity .
- Fungal Activity : The compound also shows antifungal properties against species like Candida albicans and Aspergillus niger, with effective concentrations reported in various assays .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has demonstrated selective cytotoxicity against various cancer cell lines.
- Case Study : In vitro studies conducted on multiple cancer cell lines, including H460 (lung cancer), HT-29 (colon cancer), and MKN-45 (gastric cancer), revealed that this compound exhibited significant antiproliferative effects. The IC50 values ranged from 5 to 20 µM, indicating potent activity .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. Molecular docking studies suggest that it interacts with key proteins involved in cell cycle regulation and apoptosis .
Enzyme Inhibition
Recent investigations have highlighted the role of this compound as an enzyme inhibitor, particularly targeting SIRT3.
- SIRT3 Inhibition : SIRT3 is a mitochondrial deacetylase implicated in various metabolic processes and cancer progression. The compound has shown selective inhibition of SIRT3 activity, which may contribute to its anticancer properties. Molecular docking studies confirm its binding affinity to the active site of SIRT3 .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli, Candida albicans | MIC < 10 µM | Cell wall synthesis inhibition |
| Anticancer | H460, HT-29, MKN-45 | IC50 = 5-20 µM | Induction of apoptosis |
| Enzyme Inhibition | SIRT3 | IC50 = Not specified | Binding to active site |
Q & A
Q. What are the common synthetic routes for 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid?
Methodological Answer: The synthesis typically involves acylative cyclization or Pfitzinger reaction -based strategies. For example:
- Step 1 : React 4-hydroxybenzaldehyde with methyl anthranilate in the presence of a base (e.g., triethylamine) to form a Schiff base intermediate.
- Step 2 : Perform heterocyclization under acidic or thermal conditions to yield the quinoline core.
- Step 3 : Introduce the carboxylic acid group via oxidation or hydrolysis of ester intermediates.
Q. Key Considerations :
Q. Table 1: Synthesis Parameters for Analogous Compounds
Q. How is the compound characterized spectroscopically?
Methodological Answer:
- NMR : Use and NMR to confirm aromatic proton environments (e.g., hydroxyl group at δ 10–12 ppm, carboxylic acid proton at δ 12–14 ppm).
- FT-IR : Identify key functional groups (O–H stretch: 2500–3300 cm, C=O: 1680–1720 cm).
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] peak at m/z 294.1 for CHNO) .
Advanced Tip : For structural ambiguity, employ single-crystal X-ray diffraction to resolve substituent positioning (e.g., dihedral angles between quinoline and phenyl rings) .
Advanced Research Questions
Q. How do the fluorescence properties of this compound enable sensor design?
Methodological Answer : The large aromatic conjugated system in quinoline derivatives allows tunable fluorescence. For sensor applications:
Q. Example Protocol :
Synthesize 2-(4-boranephenyl)quinoline-4-carboxylic acid derivatives.
Test fluorescence response in buffer solutions (pH 7.4) with varying analyte concentrations.
Q. What strategies resolve contradictions in reported biological activities of quinoline-4-carboxylic acid derivatives?
Methodological Answer : Discrepancies in biological data (e.g., antimicrobial vs. anticancer efficacy) arise from:
- Structural Variations : Substituent position (e.g., electron-withdrawing groups enhance antibacterial activity).
- Assay Conditions : Differences in cell lines, incubation times, or solvent systems (DMSO vs. aqueous buffers).
Q. Resolution Framework :
Comparative Studies : Test derivatives under standardized conditions (e.g., MIC assays against E. coli ATCC 25922).
Molecular Docking : Predict binding affinities to target enzymes (e.g., DNA gyrase for antimicrobial activity) .
Q. Table 2: Biological Activity of Analogous Compounds
| Derivative | Target Activity | IC (µM) | Reference |
|---|---|---|---|
| 2-(4-Fluorophenyl)quinoline-4-carboxylic acid | Anticancer (HeLa cells) | 12.4 | |
| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | Antitubercular (H37Rv strain) | 8.9 |
Q. How is computational modeling applied to predict the reactivity of this compound?
Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron distribution (e.g., nucleophilic attack susceptibility at the quinoline C-2 position).
- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., logP ~2.1 suggests moderate blood-brain barrier penetration) .
Case Study : For metal complexation, simulate interactions with Cd to predict coordination sites (carboxylate O and hydroxyl O as ligands) .
Key Challenges & Future Directions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
